吡啶-2,6-二甲酰肼

描述

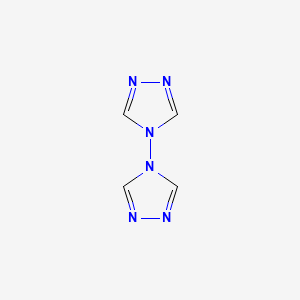

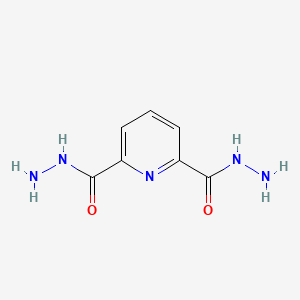

Pyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is used in various chemical reactions and has been the subject of numerous studies .

Synthesis Analysis

The synthesis of Pyridine-2,6-dicarbohydrazide has been discussed in several papers . For instance, one study describes the synthesis of macroheterocycles containing Pyridine-2,6-dicarbohydrazide .Molecular Structure Analysis

The molecular structure of Pyridine-2,6-dicarbohydrazide has been analyzed in several studies . For example, one study discusses the structural and spectroscopic study of a Cu (II) Pyridine-2,6-dicarboxylate Complex .Chemical Reactions Analysis

The chemical reactions involving Pyridine-2,6-dicarbohydrazide have been analyzed in various studies . For instance, one study estimated the cyclic voltammetry parameters for Pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions .Physical And Chemical Properties Analysis

Pyridine-2,6-dicarbohydrazide has a melting point of over 220 °C and a density of 1.417±0.06 g/cm3 . Its pKa value is predicted to be 10.52±0.10 .科学研究应用

结构研究

吡啶-2,6-二甲酰肼(pdch)的结构特性已得到广泛研究。例如,在特定条件下,2,6-吡啶二甲酸二甲酯与无水肼的反应产生 pdch。pdch 的硝酸盐表现出三维氢键网络和弱分子间相互作用,例如 O···π、O···O 和 N-H···π,这对于理解其分子结构和潜在应用至关重要 (Hakimi 等人,2012 年)。

配体合成和配位化学

吡啶-2,6-二甲酰肼衍生物已合成并用作配位化学中的配体。这些配体在生物传感的发光镧系元素化合物和表现出不寻常的热和光化学自旋态跃迁的铁配合物等应用中显示出潜力 (Halcrow,2005 年)。

生物活性和分子对接研究

研究还集中在基于 pdch 的化合物的生物活性上。例如,已经合成并测试了吡啶-2,6-二甲酰肼衍生的配体对各种细菌和真菌的抗菌性能。分子对接研究进一步评估了这些化合物与酶的相互作用,揭示了它们在抑制微生物生长方面的潜力 (Rupa 等人,2022 年)。

传感和检测应用

已经开发了基于吡啶-2,6-二甲酰肼的探针,用于选择性检测水性介质中的离子,如 Pd2+。这些探针已应用于各种环境中,例如试纸传感器、聚苯乙烯薄膜传感器和细胞成像,展示了它们在传感和检测应用中的多功能性 (Kumar 等人,2017 年)。

金属离子萃取和环境应用

该化合物已被用作从受污染土壤中萃取金属离子的螯合剂。研究表明,2,6-吡啶二甲酸(一种相关化合物)可以被适应的混合培养物生物降解,表明其在不产生长期环境影响的情况下进行环境清理和金属提取的潜力 (Banerji 和 Regmi,1998 年)。

安全和危害

作用机制

Target of Action

Pyridine-2,6-dicarbohydrazide is a chemical compound that has been studied for its ability to interact with certain metal ions, particularly copper (II) ions . Copper (II) ions play a significant role in various biological, industrial, medicinal, and environmental contexts .

Mode of Action

The interaction of Pyridine-2,6-dicarbohydrazide with its targets involves a change in color and fluorescence. When Pyridine-2,6-dicarbohydrazide comes into contact with copper (II) ions, it exhibits a rapid color change from colorless to brown . This compound also displays selective fluorescence quenching and a UV-vis redshift only in the presence of copper (II) ions .

Biochemical Pathways

It’s known that copper (ii) ions, which are the primary targets of pyridine-2,6-dicarbohydrazide, are essential for several metalloenzymes in the human body, including superoxide dismutase, tyrosinase, lysyl oxidase, and cytochrome c oxidase . Therefore, it’s plausible that Pyridine-2,6-dicarbohydrazide could influence these pathways through its interaction with copper (II) ions.

Result of Action

The molecular and cellular effects of Pyridine-2,6-dicarbohydrazide’s action primarily involve changes in color and fluorescence in the presence of copper (II) ions . These changes could potentially be used for the detection of copper (II) ions, either as an environmental contaminant or a critical trace element in the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyridine-2,6-dicarbohydrazide. For instance, the pH value of the supporting electrolytes can affect the cyclic voltammetry of Pyridine-2,6-dicarbohydrazide

属性

IUPAC Name |

pyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOVHJODVHQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279922 | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5112-36-7 | |

| Record name | NSC14594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pyridine-2,6-dicarbohydrazide?

A1: Pyridine-2,6-dicarbohydrazide is represented by the molecular formula C7H9N5O2 and has a molecular weight of 195.18 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize Pyridine-2,6-dicarbohydrazide and its derivatives?

A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR - both 1H and 13C), and Mass Spectrometry (MS) to characterize these compounds. These tools help elucidate structural details, identify functional groups, and confirm molecular weight. [, , ]

Q3: Can you elaborate on the crystal structure of Pyridine-2,6-dicarbohydrazide?

A3: X-ray crystallography reveals that Pyridine-2,6-dicarbohydrazide molecules tend towards planarity. Extensive hydrogen bonding, primarily N−H···O interactions, connect molecules, creating a three-dimensional network within the crystal lattice. []

Q4: How is Pyridine-2,6-dicarbohydrazide typically synthesized?

A4: A common synthetic route involves reacting dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. Microwave irradiation under solvent-free conditions can accelerate this reaction. []

Q5: Pyridine-2,6-dicarbohydrazide can act as a precursor for various heterocyclic compounds. Can you provide some examples?

A5: Research demonstrates its utility in synthesizing 1,3,4-thiadiazoles, oxadiazoles, and oxathiazolidines. These heterocycles are often incorporated into larger molecules with potential biological activities. []

Q6: What is the significance of Pyridine-2,6-dicarbohydrazide in coordination chemistry?

A6: Pyridine-2,6-dicarbohydrazide functions as a versatile ligand, readily coordinating to transition metal ions. This complexation ability stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. [, , ]

Q7: How does Pyridine-2,6-dicarbohydrazide contribute to the formation of supramolecular structures?

A7: Its ability to form hydrogen bonds plays a crucial role in the assembly of supramolecular architectures. For instance, in the presence of Cadmium(II) and specific co-ligands, it contributes to the construction of a two-dimensional network through intricate N—H⋯O and O—H⋯O hydrogen bonding patterns. []

Q8: Are there examples of Pyridine-2,6-dicarbohydrazide derivatives impacting the properties of materials?

A8: Yes, incorporating certain derivatives into phenylalanine-based hydrogels has been shown to enhance mechanical properties. This improvement is attributed to the interplay of hydrogen bonding and π-π stacking interactions facilitated by the derivative. []

Q9: What are the potential applications of Pyridine-2,6-dicarbohydrazide and its derivatives?

A9: Research suggests potential in areas like metal ion extraction, particularly for d-metal ions such as Copper(II) and Chromium(III). This property makes them relevant for separation science and environmental remediation. []

Q10: Has any biological activity been reported for Pyridine-2,6-dicarbohydrazide derivatives?

A10: Studies have explored the antimicrobial properties of several derivatives. Some demonstrate promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry. [, ]

Q11: How do structural modifications of Pyridine-2,6-dicarbohydrazide influence its fluorescence properties?

A11: Research indicates that introducing specific substituents, such as those containing naphthalene thiourea moieties, can impart fluorescence to the resulting compounds. This fluorescence can be modulated by the presence of anions, suggesting potential applications in sensing. []

Q12: What role does computational chemistry play in studying Pyridine-2,6-dicarbohydrazide and its derivatives?

A12: Computational methods like Density Functional Theory (DFT) are valuable for predicting molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations can aid in understanding structure-activity relationships and guide the design of new derivatives with tailored properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。